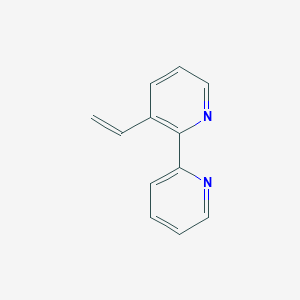
3-Ethenyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with an ethenyl group attached to one of the pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis . Another method is the Stille coupling, which uses a stannylated pyridine derivative . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 3-Ethenyl-2,2’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Ethenyl-2,2’-bipyridine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their photophysical and electrochemical properties .
Biology: In biological research, this compound is used to study metal-ligand interactions and their effects on biological systems. It can also be used in the development of metal-based drugs .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in diagnostic imaging and therapeutic applications .
Industry: In the industrial sector, 3-Ethenyl-2,2’-bipyridine is used in the production of dyes and pigments. It is also employed in the development of materials for electronic devices, such as dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of 3-Ethenyl-2,2’-bipyridine involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various chemical and biological processes. The compound can increase the stability and reactivity of metal centers, which is crucial in catalysis and other applications .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another isomer of bipyridine, used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry.
Uniqueness: 3-Ethenyl-2,2’-bipyridine is unique due to the presence of the ethenyl group, which provides additional reactivity and the potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
115013-70-2 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-ethenyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H10N2/c1-2-10-6-5-9-14-12(10)11-7-3-4-8-13-11/h2-9H,1H2 |
Clé InChI |
GCXGHQXLQHQRSG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(N=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
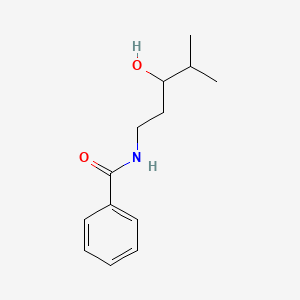
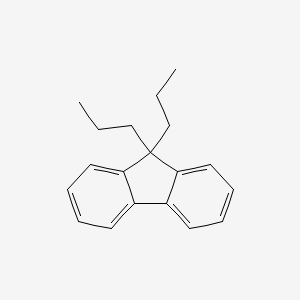
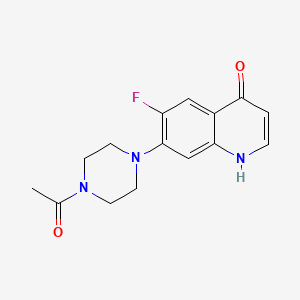
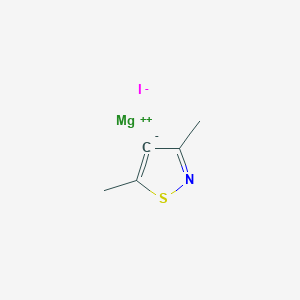
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
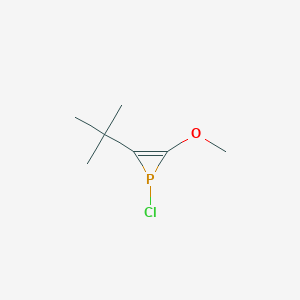
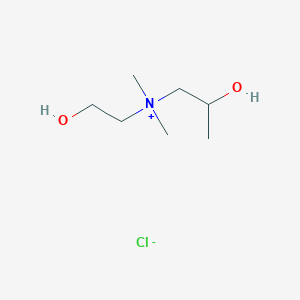
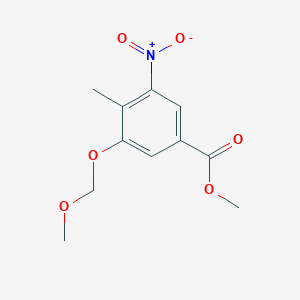
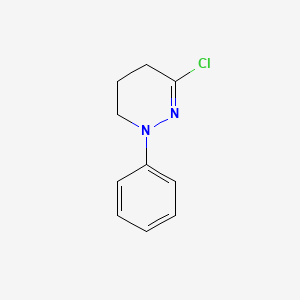
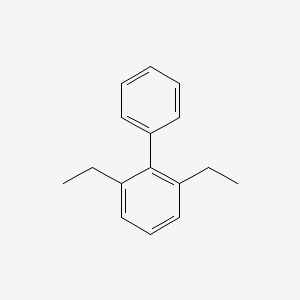

![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)

